(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a butoxy group, and a methylphenyl group attached to a sulfonyl amine moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of (4-butoxy-3-methylphenyl)sulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Tert-butyl)[(4-methylphenyl)sulfonyl]amine
- (Tert-butyl)[(4-ethoxyphenyl)sulfonyl]amine
- (Tert-butyl)[(4-propoxyphenyl)sulfonyl]amine
Uniqueness
(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is unique due to the presence of the butoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfonamide moiety provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H25NO3S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-butoxy-N-tert-butyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-10-19-14-9-8-13(11-12(14)2)20(17,18)16-15(3,4)5/h8-9,11,16H,6-7,10H2,1-5H3 |
InChI Key |
NUYGKAGMTZJYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.